molecular formula C12H11FN2O B2768093 N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine CAS No. 1324008-36-7

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine

Cat. No. B2768093
CAS RN: 1324008-36-7
M. Wt: 218.231
InChI Key: UBDNOZUFIFEYOX-UHFFFAOYSA-N
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Description

“N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine” is a chemical compound with the CAS Number: 1324008-36-7 . It has a molecular weight of 218.23 . The IUPAC name for this compound is 6-fluoro-4-nitroso-2,3,4,9-tetrahydro-1H-carbazole . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11FN2O/c13-7-4-5-9-8 (6-7)12-10 (14-9)2-1-3-11 (12)15-16/h4-6,11,14H,1-3H2 . This code provides a unique representation of the molecule’s structure. For a visual representation of the molecule, you may want to use software that can render structures from InChI codes.

Scientific Research Applications

Fluorescence Correlation Spectroscopy in Receptor Studies

The use of fluorescence correlation spectroscopy (FCS) for studying ligand-receptor interactions showcases the potential application of related compounds in receptor analysis. FCS enables the determination of binding constants, stoichiometry, and receptor mass with rapid measurement times. This technique's utility is exemplified in the study of 5-hydroxytryptamine receptor type 3, where fluorescently labeled ligands, including those structurally similar to N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-4-ylidene)hydroxylamine, demonstrated that receptor properties could be efficiently studied through fluorescence labeling. This method facilitates choosing suitable labels or label combinations for comprehensive receptor studies, underscoring the importance of fluorophores in understanding ligand-receptor dynamics (Wohland et al., 1999).

Colorimetric and Fluorometric Probes

A simple fluorene oligomer with peripheral carbazole side chains, structurally related to the target compound, was synthesized for the detection of iodide (I-) as a colorimetric/fluorometric probe. This probe exhibited high sensitivity and selectivity towards I-, demonstrating the broad utility of carbazole derivatives in developing sensitive, selective detection systems for small molecules. Such compounds can act as efficient probes for environmental and biological analyses, highlighting their versatility in scientific research (Zhao et al., 2012).

Heterocyclic Chemistry and Fluorogenic Reactions

Heterocyclic hydroxylamine-O-sulfonates, a novel family of compounds related to this compound, serve as functional precursors to various fused heterocyclic ring systems. Their rich chemistry, involving tandem reactions and fluorogenic reactions, underscores the potential of such compounds in synthesizing anticancer, antiviral, and antimicrobial agents. These compounds' ability to participate in complex chemical reactions makes them valuable tools in medicinal chemistry and drug development (Sączewski & Korcz, 2014).

Radiosynthesis and PET Imaging

The synthesis of 6-Fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA) for use as a radiopharmaceutical in PET imaging demonstrates another application of fluorinated compounds in scientific research. The direct nucleophilic 18F fluorination of a protected amino acid derivative highlights the role of fluorine chemistry in developing novel imaging agents. This approach allows for more efficient, large-scale production of radiopharmaceuticals, contributing to advances in neurologic and oncologic imaging (Wagner et al., 2009).

Mechanism of Action

The mechanism of action for this compound is not specified in the sources I found. The mechanism of action often depends on the context in which the compound is used, such as in biological systems or in chemical reactions .

Safety and Hazards

The compound’s MSDS would provide the most comprehensive safety and hazard information . As a general rule, handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.

properties

IUPAC Name

(NZ)-N-(6-fluoro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15-16/h4-6,14,16H,1-3H2/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDNOZUFIFEYOX-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NO)C1)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(/C(=N\O)/C1)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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